molecular formula C13H16N4O4S B5523243 3-[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid

3-[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid

Cat. No. B5523243
M. Wt: 324.36 g/mol
InChI Key: QYEJYFSOLCLUED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions between thiourea, substituted aldehyde, and various acids, leading to a series of derivatives with significant bioactivities. For example, Mokale et al. (2010) synthesized a series of propanoic acid derivatives, indicating a method that might be applicable to the synthesis of the target compound (Mokale et al., 2010).

Molecular Structure Analysis

The detailed molecular structure of similar compounds has been characterized using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction. For instance, Jebas et al. (2013) provided insights into the crystal structure of butyrate and 1,3-dioxane derivatives, which might offer clues to the structural analysis of our target compound (Jebas et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their participation in a range of reactions, including hydrosilylation, which could modify the functional groups attached to the core structure, as described by Zhang and Laine (2000) for related siloxane compounds (Zhang and Laine, 2000).

Scientific Research Applications

Synthesis and Chemical Properties

This compound is likely an intermediate in the synthesis of biologically active molecules. For instance, compounds similar to this have been used in the preparative synthesis of 3-(aminothiocarbonylthio)propanoic acids, which are intermediates for biologically active 2-thioxo-l,3thiazan-4-ones. These can be synthesized using anhydrous solvents to shorten the initial stage of dithiocarbamic acid salt formation, demonstrating the compound's relevance in efficient chemical synthesis processes (Orlinskii, 1996).

Applications in Material Science

The structure of this compound suggests potential utility in the development of novel materials, such as polymers. Research into waterborne polyurethane dispersions (PUDs) from bio-based sources, such as castor oil, employs similar chemical principles. These PUDs are synthesized using components like dimethylol propionic acid (DMPA), which share functional similarities with the compound . The properties of these PUDs, including particle size, zeta potential, tensile strength, and thermal stability, can be adjusted for various applications, ranging from coatings to styling products (Liang et al., 2018).

Potential in Organic Electronics

Molecular engineering of organic sensitizers for solar cell applications is another area where compounds with similar complexity are employed. Organic sensitizers, such as those designed for anchoring onto TiO2 films, demonstrate high incident photon-to-current conversion efficiencies. The synthesis and study of such molecules provide insights into their structural, electronic, and optical properties, which are crucial for enhancing the performance of photovoltaic devices (Kim et al., 2006).

Advanced Polymer Research

Research into novel water-soluble copolymers based on acrylamide and β-cyclodextrin derivatives showcases the importance of molecular design in creating materials with enhanced properties. These copolymers exhibit improved temperature tolerance, shear tolerance, and thickening function, which are desirable traits for applications in enhanced oil recovery and other industrial processes (Liu et al., 2013).

properties

IUPAC Name

3-(1,3-dimethyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-4-6-17-9-10(14-12(17)22-7-5-8(18)19)15(2)13(21)16(3)11(9)20/h4H,1,5-7H2,2-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEJYFSOLCLUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCC(=O)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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